molecular formula C5H13N3O B119594 N-Butyl-N'-hydroxyguanidine CAS No. 140215-98-1

N-Butyl-N'-hydroxyguanidine

Cat. No.: B119594
CAS No.: 140215-98-1
M. Wt: 131.18 g/mol
InChI Key: ULDDTFAPYWLDGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N’-Hydroxyguanidine can be synthesized through the reaction of butylamine with hydroxylamine in the presence of a suitable catalyst. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of N-Butyl-N’-Hydroxyguanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-Hydroxyguanidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Butyl-N’-Hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase enzymes. The compound is oxidized by these enzymes to produce nitric oxide, a key signaling molecule involved in various physiological processes. The oxidation involves the transfer of electrons from NADPH to the enzyme-bound N-Butyl-N’-Hydroxyguanidine, resulting in the formation of nitric oxide and urea .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N’-Hydroxyguanidine is unique due to its high catalytic efficiency as a substrate for nitric oxide synthase enzymes. It has a catalytic efficiency only two times lower than that of N-Hydroxy-L-Arginine, the natural substrate for these enzymes . This makes it a valuable tool in biochemical research for studying nitric oxide production and its physiological effects.

Properties

IUPAC Name

2-butyl-1-hydroxyguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDDTFAPYWLDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140215-98-1
Record name 2-butyl-1-hydroxyguanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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